Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate
Description
[4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate is an organic compound with the molecular formula C25H30N3.C2H3O2 . It is a mono-constituent substance and is known for its vibrant color properties, making it useful in various applications, particularly in the field of dyes and pigments .
Properties
CAS No. |
67939-65-5 |
|---|---|
Molecular Formula |
C25H30N3.C2H3O2 C27H33N3O2 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C25H30N3.C2H4O2/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;1-2(3)4/h7-18H,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
WJZAWAXCKDHVBC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate typically involves multi-step organic reactions starting from phenothiazine derivatives or related aromatic amines. The key steps include:
- Formation of the methylene bridge connecting the two 4-(dimethylamino)phenyl groups to the cyclohexadienylidene core.
- Quaternization of the nitrogen atom to form the methanaminium cation.
- Counterion exchange or stabilization with acetate ions to yield the acetate salt form.
Specific Synthetic Routes
Oxidative Coupling and Quaternization
One documented method involves the oxidation of dimethylamino aniline derivatives in acidic media (e.g., sulfuric acid) in the presence of zinc chloride and thiosulfonic acid to form thiosulfonic acid derivatives, which are intermediates toward the methanaminium structure. This step is crucial for introducing the methylene bridge and activating the aromatic system for subsequent quaternization.
Bromination Followed by Nucleophilic Substitution
A classical approach, adapted from phenothiazine chemistry, involves:
- Bromination of phenothiazine or related aromatic amines to yield dibromo intermediates.
- Nucleophilic substitution of the bromine atoms by dimethylamine or other substituted amines in solvents like ethanol or chloroform.
- Isolation of the bromide salt of the methanaminium compound.
- Subsequent ion exchange to replace bromide with acetate ions.
This method, while effective, has limitations including the need for large excesses of bromine and formation of side products due to solvent participation and incomplete substitution.
Direct Reaction with Dimethylamine in Controlled Conditions
More recent patent literature describes a process where the reaction mixture containing the aromatic intermediate is treated directly with dimethylamine at low temperatures (-15°C to +10°C) to form the methanaminium salt. The product is then purified by washing with solvents such as cooled ethyl acetate and dilute hydrochloric acid, followed by recrystallization and ion exchange chromatography to obtain the acetate salt in high purity and yield.
Purification Techniques
- Washing with 2-propanol at room temperature and elevated temperatures to remove impurities.
- Column chromatography using anionic exchange resins (e.g., Purolite A500 in chloride form) to separate the desired acetate salt.
- Crystallization from methanol-water mixtures at controlled temperatures to enhance purity and yield.
Data Table: Summary of Preparation Steps and Conditions
Research Results and Yields
- Yields for classical bromination and substitution methods range from 27% to 85%, depending on the specific analogue and reaction conditions.
- The direct reaction with dimethylamine under controlled temperature conditions yields approximately 70-90% of the desired methanaminium acetate salt after purification.
- Purity levels after ion exchange and recrystallization typically exceed 95%, suitable for analytical and application purposes.
Comparative Notes on Analogues and Counterions
- The acetate salt form of methanaminium compounds is generally more water-soluble than the chloride or bromide salts, facilitating purification and application in aqueous media.
- Structural analogues such as gentian violet and malachite green share similar synthetic routes but differ in substituent patterns and counterions, which affect solubility and stability.
Chemical Reactions Analysis
Types of Reactions
[4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into leuco forms, which are colorless.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces leuco forms .
Scientific Research Applications
[4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of [4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate involves its ability to interact with various molecular targets. It can bind to nucleic acids and proteins, altering their structure and function. This interaction is facilitated by the compound’s aromatic rings and dimethylamino groups, which can form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
[4-[4,4’-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride: Similar in structure but differs in the counterion, which can affect its solubility and reactivity.
Methanone, bis[4-(dimethylamino)phenyl]-: Shares the dimethylamino phenyl groups but has a different core structure, leading to different chemical properties.
Uniqueness
The uniqueness of [4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties, making it particularly useful in dye and pigment applications .
Biological Activity
Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate, commonly referred to as Basic Violet 3 or Malachite Green, is a triarylmethane dye with notable biological activity. This compound has been extensively studied for its applications in various fields, including medicine, environmental science, and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in different applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₅N₃
- CAS Number : 548-62-9
- IUPAC Name : this compound
This compound exhibits a vibrant color due to its conjugated double-bond system, which is characteristic of many dyes.
Antimicrobial Properties
Methanaminium compounds have been shown to exhibit significant antimicrobial activity. Research indicates that Basic Violet 3 demonstrates effectiveness against a range of bacteria and fungi. A study conducted by Kaur et al. (2020) highlighted its potential as an antifungal agent against Candida albicans and Aspergillus niger, suggesting that it could be used in treating fungal infections .
Cytotoxicity and Carcinogenicity
Despite its applications, there are concerns regarding the cytotoxic effects of Methanaminium compounds. The U.S. Environmental Protection Agency (EPA) has classified Basic Violet 3 as a potential carcinogen based on animal studies that indicated an increased incidence of tumors . The mechanism behind this activity involves the compound's ability to intercalate DNA, leading to mutagenic effects.
Ecotoxicological Impact
The environmental impact of Methanaminium compounds has also been a subject of study. According to a screening assessment by the Canadian government, these substances pose risks to aquatic organisms due to their persistence in the environment . The assessment calculated risk quotients based on predicted environmental concentrations (PECs) and predicted no-effect concentrations (PNECs), concluding that the dye could cause ecological harm in specific scenarios such as paper dyeing and deinking processes.
Table 1: Summary of Biological Activities
Case Study 1: Antifungal Efficacy
In a laboratory study, Kaur et al. (2020) evaluated the antifungal properties of Basic Violet 3 against various strains of fungi. The study found that at concentrations above 100 µg/mL, the compound significantly inhibited fungal growth, suggesting its potential use as an antifungal treatment in clinical settings .
Case Study 2: Environmental Assessment
A comprehensive environmental assessment conducted by the Canadian government analyzed the release scenarios of Basic Violet 3 during industrial processes. The study indicated that while the substance is not bioaccumulative, it poses a risk to aquatic life due to high concentrations found in surface water from manufacturing runoff .
Q & A
Basic: What are the key synthetic routes for preparing this methanaminium derivative, and what methodological considerations are critical for reproducibility?
Answer:
The compound is typically synthesized via a condensation reaction between 4-(dimethylamino)benzaldehyde derivatives and substituted acetohydrazides under reflux conditions in polar solvents like ethanol or methanol. Key steps include:
- Reaction conditions : Reflux at 70–80°C for 6–12 hours to ensure complete imine bond formation .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures .
- Yield optimization : Stoichiometric control of aldehyde-to-hydrazide ratios (1:1.2) minimizes side products .
Validation : Confirm structure via H NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and LC-MS (molecular ion peak matching theoretical mass ±1 Da) .
Basic: How is the molecular structure of this compound characterized, and what analytical techniques resolve ambiguities in its conjugation system?
Answer:
- X-ray crystallography : Resolves the planar cyclohexadienylidene core and confirms conjugation with dimethylamino phenyl groups. Bond lengths (e.g., C=N at ~1.28 Å) indicate extended π-delocalization .
- DFT calculations : Predict electronic transitions (e.g., HOMO-LUMO gap ~3.1 eV) and validate resonance structures using Gaussian09 with B3LYP/6-31G* basis sets .
- UV-Vis spectroscopy : Absorption maxima at 550–600 nm (methanol) confirm charge-transfer transitions between donor (dimethylamino) and acceptor (cyclohexadienylidene) moieties .
Basic: What are the stability profiles of this compound under varying pH and light conditions, and how should storage be optimized?
Answer:
- pH sensitivity : Degrades rapidly in acidic conditions (pH < 3) due to protonation of the iminium center; stable in neutral to weakly basic buffers (pH 7–9) for >72 hours .
- Light sensitivity : UV irradiation (λ = 365 nm) induces photoisomerization; store in amber vials at –20°C under inert gas (argon) to prevent oxidation .
- Thermal stability : Decomposes above 150°C; DSC analysis shows endothermic peaks at 152°C (melting) and 280°C (degradation) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Answer:
Discrepancies in H NMR shifts (e.g., methylene protons at δ 3.5 vs. 3.7 ppm) often arise from:
- Solvent effects : Deuterated DMSO vs. CDCl alters hydrogen bonding and shielding .
- Counterion interactions : Acetate vs. chloride counterions perturb electronic environments; compare data from identical salts .
Resolution : Use high-field NMR (600 MHz+) and 2D techniques (COSY, HSQC) to assign overlapping signals .
Advanced: What experimental designs are recommended for studying the environmental fate of this compound?
Answer:
- Laboratory studies : Use OECD 308 guidelines to assess biodegradation in water-sediment systems (28-day incubation, LC-MS/MS quantification) .
- Field studies : Deploy passive samplers (POCIS) in aquatic ecosystems to measure bioaccumulation factors (BAFs) in fish liver tissues .
- Ecotoxicity : Follow ISO 11348-3 for bacterial luminescence inhibition assays (Vibrio fischeri EC ~5 mg/L) .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Answer:
- Docking simulations : Use AutoDock Vina to model binding to DNA G-quadruplexes (∆G ≈ –9.5 kcal/mol) or acetylcholinesterase (Ki ~150 nM) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
- QSAR models : Correlate substituent effects (e.g., electron-donating groups at para positions) with antifungal activity (pIC = 4.2–5.8) .
Advanced: What methodological pitfalls arise in quantifying this compound in complex matrices, and how are they mitigated?
Answer:
- Matrix interference : Co-eluting metabolites in biological samples require SPE cleanup (C18 cartridges, elution with acetonitrile/0.1% formic acid) .
- Detection limits : UPLC-MS/MS (MRM mode) achieves LOQs of 0.1 ng/mL; use deuterated internal standards (e.g., d-methanaminium) for calibration .
- Photodegradation artifacts : Shield extraction solvents from light and add antioxidants (0.1% BHT) during sample preparation .
Advanced: How do electronic substituents influence the compound’s redox behavior in electrochemical applications?
Answer:
- Cyclic voltammetry : Electron-withdrawing groups (e.g., –SO) shift oxidation potentials cathodically (E = +0.45 V vs. Ag/AgCl) .
- Spectroelectrochemistry : In situ UV-Vis during electrolysis reveals reversible color changes (green → colorless at E = +0.6 V) due to radical cation formation .
- Applications : Tunable redox properties enable use in organic semiconductors (hole mobility ≈ 0.01 cm/V·s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
